(R)-1-Boc-3-cyanopyrrolidine
Descripción general
Descripción
(R)-1-Boc-3-cyanopyrrolidine, also known as Boc-CNP, is a chiral and non-racemic compound that has been widely used in the field of organic synthesis. Boc-CNP is an important building block in the synthesis of many pharmaceuticals, including those used for the treatment of cancer, diabetes, and cardiovascular diseases. It is also used in the synthesis of many other organic compounds, such as vitamins, hormones, and other natural products. The use of Boc-CNP in synthetic chemistry is advantageous due to its high selectivity and low cost.
Aplicaciones Científicas De Investigación
Cyanopyrrolidines as DPP-IV Inhibitors
Cyanopyrrolidines, including compounds related to (R)-1-Boc-3-cyanopyrrolidine, have been identified as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV). This discovery is significant in the treatment of type 2 diabetes. The research led to the development of drugs such as vildagliptin and saxagliptin, which underwent clinical trials and showed potential as valuable medicines for diabetes (Peters, 2007).
Inhibitors of Cathepsins K and L
Compounds containing a 1-cyanopyrrolidinyl ring, which is structurally similar to (R)-1-Boc-3-cyanopyrrolidine, have been shown to be potent and reversible inhibitors of cathepsins K and L. These enzymes are involved in various biological processes, including bone resorption. The compounds demonstrated the potential for the treatment of osteoporosis and other diseases related to excessive bone resorption (Falgueyret et al., 2001).
Synthesis of Potent and Selective H3 Antagonists
(R)-1-Boc-3-cyanopyrrolidine is used in the synthesis of potent and selective H3 receptor antagonists, such as ABT-239. These compounds have potential applications in treating various central nervous system disorders (Ku et al., 2006).
Effect on Prolylendopeptidase and Inflammation
Cyanopyrrolidine derivatives have been found to inhibit prolylendopeptidase (PREP) and demonstrate antinociceptive and anti-inflammatory properties. This suggests their potential use in managing pain and inflammation (Ivanova et al., 2020).
Novel Nonpeptidic Cathepsin Inhibitors
1-Cyanopyrrolidinyl inhibitors exhibited time-dependent inhibition of cathepsins, suggesting their potential as a new class of nonpeptidic compounds that inhibit cathepsin activity. This has implications for diseases related to cathepsin activity, such as certain cancers and bone diseases (Falgueyret et al., 2001).
Applications in Ring-Closing C-H Amination
(R)-1-Boc-3-cyanopyrrolidine may find applications in novel synthetic methods, such as ring-closing C-H amination reactions. This type of reaction is useful for creating various N-heterocyclic compounds, which are important in pharmaceutical research (Goswami et al., 2018).
Peptidic 1-Cyanopyrrolidines in Cathepsin Inhibition
1-Cyanopyrrolidines have been synthesized and tested as potent, selective inhibitors of cathepsins, indicating their potential in the development of new therapeutic agents (Rydzewski et al., 2002).
Mecanismo De Acción
Target of Action
®-1-Boc-3-cyanopyrrolidine is a key intermediate in the synthesis of a β-proline analog named (3R)-carboxy pyrrolidine
Mode of Action
As a key intermediate in the synthesis of a β-proline analog, it likely interacts with its targets through the formation of covalent bonds during the synthesis process .
Biochemical Pathways
Given its role in the synthesis of a β-proline analog, it may be involved in proline-related metabolic pathways .
Result of Action
As a key intermediate in the synthesis of a β-proline analog, its primary effect is likely the successful formation of this analog .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMCMFPUSCJNA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426990 | |
Record name | (R)-1-Boc-3-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-cyanopyrrolidine | |
CAS RN |
132945-76-7 | |
Record name | (R)-1-Boc-3-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Boc-3-cyanopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Boc-3-Cyanopyrrolidine, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XCF5J248W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.